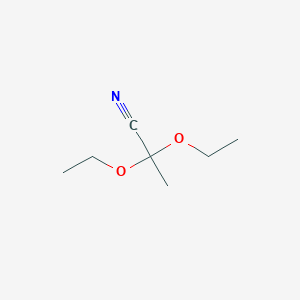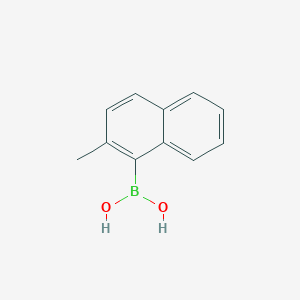
6-(Octyloxy)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess unique properties that make it useful in various applications, including the development of new drugs and materials.
Mecanismo De Acción
The mechanism of action of 6-(Octyloxy)-1,3,5-triazine-2,4-diamine involves the inhibition of DNA synthesis in cancer cells. This compound targets the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of DNA. By inhibiting this enzyme, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine has also been found to possess other biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory properties that can be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Octyloxy)-1,3,5-triazine-2,4-diamine in lab experiments is its potent antitumor activity. This compound can be used to study the mechanisms of cancer cell growth and proliferation, as well as to develop new chemotherapeutic agents. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on 6-(Octyloxy)-1,3,5-triazine-2,4-diamine. One area of focus is the development of new drugs based on this compound. Researchers are exploring the potential of modifying the structure of this compound to enhance its activity and reduce its toxicity. Additionally, studies are being conducted to investigate the potential of this compound in other areas, such as the treatment of inflammatory conditions and neurodegenerative diseases.
Conclusion:
In conclusion, 6-(Octyloxy)-1,3,5-triazine-2,4-diamine is a compound with significant potential in the field of scientific research. This compound exhibits potent antitumor activity and possesses other biochemical and physiological effects that make it useful in various applications. While there are limitations to using this compound in lab experiments, ongoing research is exploring new directions for its development and use.
Métodos De Síntesis
The synthesis of 6-(Octyloxy)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with octanol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
6-(Octyloxy)-1,3,5-triazine-2,4-diamine has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research that has focused on this compound is its use in the development of new drugs. Studies have shown that this compound exhibits potent antitumor activity and can be used as a potential chemotherapeutic agent.
Propiedades
Número CAS |
19619-58-0 |
|---|---|
Fórmula molecular |
C11H21N5O |
Peso molecular |
239.32 g/mol |
Nombre IUPAC |
6-octoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H21N5O/c1-2-3-4-5-6-7-8-17-11-15-9(12)14-10(13)16-11/h2-8H2,1H3,(H4,12,13,14,15,16) |
Clave InChI |
IRHDBABFPRZYDY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
SMILES canónico |
CCCCCCCCOC1=NC(=NC(=N1)N)N |
Otros números CAS |
19619-58-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



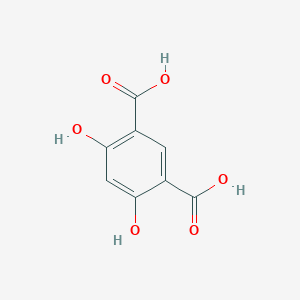

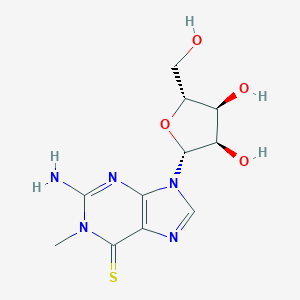
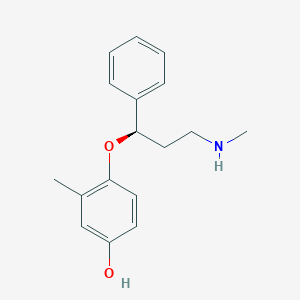

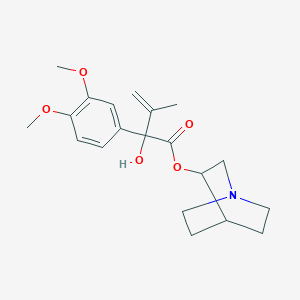
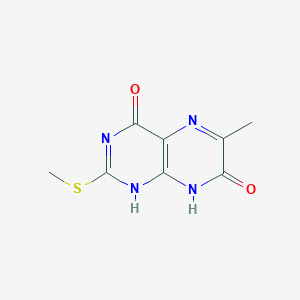
![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)



